![molecular formula C11H12O3 B1404700 4-Formyl-3,5-dimethylphenyl acetate CAS No. 925441-90-3](/img/structure/B1404700.png)
4-Formyl-3,5-dimethylphenyl acetate
Overview
Description
4-Formyl-3,5-dimethylphenyl acetate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Formyl-3,5-dimethylphenyl acetate is1S/C11H12O3/c1-7-4-10 (14-9 (3)13)5-8 (2)11 (7)6-12/h4-6H,1-3H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
4-Formyl-3,5-dimethylphenyl acetate is a solid compound with a melting point between 53 - 55 degrees Celsius .Scientific Research Applications
Synthesis and Utility in Solid-Phase Chemistry
4-Formyl-3,5-dimethoxyphenol, a closely related compound to 4-Formyl-3,5-dimethylphenyl acetate, is significant as a synthetic intermediate in the preparation of the BAL family of acid-labile linkers and resins. These are pivotal in the solid-phase synthesis of peptides and non-peptides, indicating a broad application in chemical synthesis and pharmaceutical development (Jin et al., 2001).
Nitration Processes and Rearomatization
The nitration of 3,4-dimethylacetophenone, a compound structurally similar to 4-Formyl-3,5-dimethylphenyl acetate, results in various products including dimethylphenyl acetates. These nitrated compounds undergo rearomatization under specific conditions, illustrating potential applications in organic synthesis and material science (Fischer, Greig, & Röderer, 1975).
Role in Chiral Stationary Phases
Chitin carbamate derivatives, including 3,5-dimethylphenylcarbamates, have been investigated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). This highlights the potential application of related compounds in analytical chemistry, specifically in the separation of chiral compounds (Yamamoto, Hayashi, & Okamoto, 2003).
Applications in Nonlinear Optics
Chalcone derivatives, such as those incorporating 3,4-dimethylphenyl groups, have been studied for their third-order nonlinear optical properties. This suggests potential uses of 4-Formyl-3,5-dimethylphenyl acetate in the development of new materials for nonlinear optics and photonic applications (Shetty, Raghavendra, Kumar, & Dharmaprakash, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a type of aromatic compound , and aromatic compounds often interact with various enzymes and receptors in the body.
Mode of Action
It’s worth noting that aromatic compounds like this one can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura cross-coupling , it may influence pathways involving carbon-carbon bond formation.
Result of Action
As an aromatic compound , it may interact with various cellular components and potentially influence cellular functions.
properties
IUPAC Name |
(4-formyl-3,5-dimethylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(14-9(3)13)5-8(2)11(7)6-12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOQUFCXOZAKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethylphenyl acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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